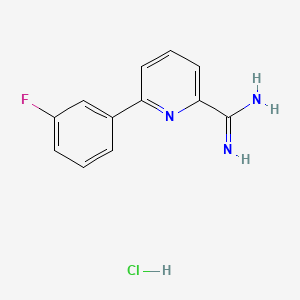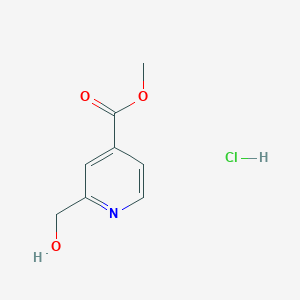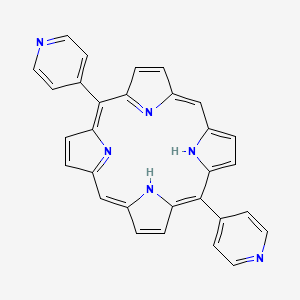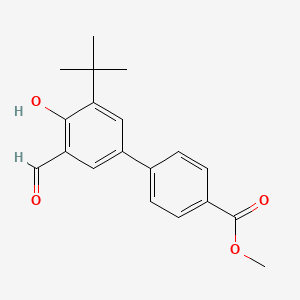![molecular formula C8H8N2OS2 B15073086 Pyridine, 2-[(2-isocyanatoethyl)dithio]- CAS No. 176770-64-2](/img/structure/B15073086.png)
Pyridine, 2-[(2-isocyanatoethyl)dithio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-[(2-isocyanatoethyl)dithio]-: is an organic compound with the molecular formula C8H8N2OS2 and a molecular weight of 212.29 g/mol It is characterized by the presence of a pyridine ring substituted with a 2-[(2-isocyanatoethyl)dithio] group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-[(2-isocyanatoethyl)dithio]- typically involves the reaction of pyridine derivatives with isocyanates and thiols under controlled conditions. One common method includes the reaction of 2-mercaptoethylamine with pyridine-2-thiol in the presence of a suitable isocyanate . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of Pyridine, 2-[(2-isocyanatoethyl)dithio]- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions: Pyridine, 2-[(2-isocyanatoethyl)dithio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Pyridine, 2-[(2-isocyanatoethyl)dithio]- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and catalysis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Pyridine, 2-[(2-isocyanatoethyl)dithio]- involves its interaction with various molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential use in biochemical applications and drug development. The compound can also participate in redox reactions, influencing cellular pathways and processes .
Comparación Con Compuestos Similares
- Pyridine, 2-[(2-isocyanatoethyl)thio]-
- Pyridine, 2-[(2-isocyanatoethyl)amino]-
- Pyridine, 2-[(2-isocyanatoethyl)oxy]-
Comparison: Pyridine, 2-[(2-isocyanatoethyl)dithio]- is unique due to the presence of both isocyanate and dithio groups, which confer distinct reactivity and propertiesThe dithio group enhances its ability to participate in redox reactions and form stable complexes with metals, making it valuable in catalysis and material science .
Propiedades
Número CAS |
176770-64-2 |
|---|---|
Fórmula molecular |
C8H8N2OS2 |
Peso molecular |
212.3 g/mol |
Nombre IUPAC |
2-(2-isocyanatoethyldisulfanyl)pyridine |
InChI |
InChI=1S/C8H8N2OS2/c11-7-9-5-6-12-13-8-3-1-2-4-10-8/h1-4H,5-6H2 |
Clave InChI |
NQFHXLMVVQSFME-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)SSCCN=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(2-Chloro-phenyl)-6-ethyl-1-Methyl-2,4-dihydro-2,3,4,7,10-pentaaza-benzo[f]azulene](/img/structure/B15073005.png)
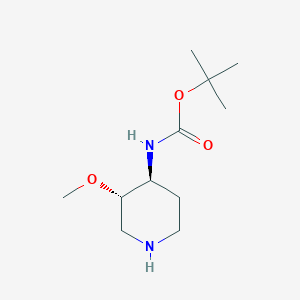
![4-Methyl-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B15073013.png)
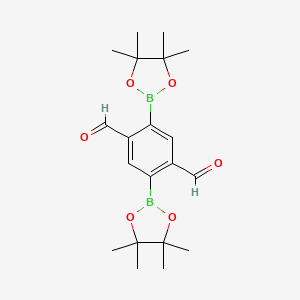
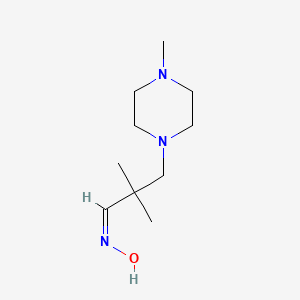
![1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide](/img/structure/B15073040.png)

![(2S)-2-[(2R)-2-[(2S)-2-[(2S)-2-[(2R)-2-Aminopropanamido]-2-(methanethioyl)acetamido]-3-methylbutanamido]-4-methylpent-4-enamido]-4-methylpentanethioic S-acid](/img/structure/B15073052.png)


